molecular formula C18H16Br2N2OS B2496226 7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide CAS No. 1036708-56-1

7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide

Cat. No. B2496226
CAS RN: 1036708-56-1
M. Wt: 468.21
InChI Key: VKICHGHUWVOCCZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide is a useful research compound. Its molecular formula is C18H16Br2N2OS and its molecular weight is 468.21. The purity is usually 95%.
BenchChem offers high-quality 7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

This compound has shown promise as an anticancer agent. Studies have demonstrated that it induces S-phase arrest, up-regulates pro-apoptotic proteins, down-regulates anti-apoptotic proteins, activates caspase-3, and disrupts mitochondrial function, ultimately leading to cell apoptosis. Researchers are investigating its potential as a targeted therapy for specific cancer types.

Fluorescent Imaging

The derivative (2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene (TPE-Br) exhibits green fluorescence, making it suitable for cell imaging applications. Researchers have used it to visualize cellular structures and processes . Its unique optical properties allow for non-invasive imaging in biological systems.

Singlet Oxygen Generation

In the context of photodynamic therapy (PDT), singlet oxygen plays a crucial role in destroying cancer cells. Researchers have investigated the singlet oxygen generation capacity of this compound and its derivatives . Understanding its photophysical properties can guide the design of more effective PDT agents.

Synthetic Chemistry

The synthesis of benzo[d]imidazo[2,1-b]thiazoles is an area of interest. Researchers have explored catalyst-free methods for their preparation, including reactions involving this compound . Optimizing synthetic routes can enhance access to these valuable heterocyclic structures.

properties

IUPAC Name

7-(4-bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-4-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN2OS.BrH/c1-22-16-8-2-13(3-9-16)17-12-21(18-20(17)10-11-23-18)15-6-4-14(19)5-7-15;/h2-9,12H,10-11H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKICHGHUWVOCCZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(C3=[N+]2CCS3)C4=CC=C(C=C4)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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